Product packaging for frx B protein(Cat. No.:CAS No. 132490-64-3)

frx B protein

Cat. No.: B1179146
CAS No.: 132490-64-3
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a highly purified frx B protein, a ferredoxin-type iron-sulfur protein originally identified in the chloroplasts of plants like tobacco and spinach . Ferredoxins are essential electron carriers in fundamental biological processes, most notably in photosynthesis. As a research reagent, this this compound is intended for use in basic scientific investigations. Research Applications: This this compound is suited for studies in plant biology, including research on photosynthetic electron transport chains, chloroplast biochemistry, and the metabolism of plants and algae. It can be utilized as a standard in Western blot analysis, for antibody production and validation, and in enzymatic assays to explore inter-protein interactions and electron transfer mechanisms. Intended Use: This product is labeled "Research Use Only" (RUO) and is strictly intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any clinical use in humans or animals .

Properties

CAS No.

132490-64-3

Molecular Formula

C10H9NO2

Synonyms

frx B protein

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Frx B Protein

Quaternary Structural Organization of Ferredoxin-Type Protein Complexes

The quaternary structure of a protein refers to the arrangement of its multiple subunits. wikipedia.org While many ferredoxins function as monomers, they often form transient or stable complexes with other proteins to perform their biological roles.

Oligomeric States and Their Functional Implications

Ferredoxin-type proteins are typically monomeric, containing one or more iron-sulfur clusters that are essential for their electron transfer function. wikipedia.org However, their functional state often involves the formation of transient dimeric or higher-order oligomeric complexes with their redox partners, such as ferredoxin-NADP+ reductase (FNR) in chloroplasts. researchgate.netresearchgate.net This interaction is crucial for the transfer of electrons from photosystem I to NADP+ to generate NADPH, a key reducing equivalent for various biosynthetic pathways. wikipedia.orgbionity.com

The oligomeric state of these functional complexes is often a dynamic equilibrium, influenced by the cellular redox state and the presence of substrates. nih.gov The formation of a specific complex between a ferredoxin and its target enzyme can ensure the efficiency and specificity of electron transfer, preventing unwanted side reactions.

Table 1: General Oligomeric States of Ferredoxin-Type Proteins
StateDescriptionFunctional Implication
MonomericSingle polypeptide chain. The most common state for isolated ferredoxins.Acts as a mobile electron carrier.
Transient Hetero-oligomerForms a temporary complex with a partner protein (e.g., an enzyme).Facilitates specific and efficient electron transfer for a particular metabolic reaction.

Inter-Subunit Interfaces and Allosteric Communication

In the context of ferredoxin-protein complexes, the inter-subunit interfaces are critical for recognition, binding, and efficient electron transfer. These interfaces are typically characterized by a combination of electrostatic and hydrophobic interactions. nih.gov Specific amino acid residues on the surface of both the ferredoxin and its partner protein mediate the interaction, ensuring correct orientation for the iron-sulfur cluster to be in close proximity to the redox center of the target protein.

Allosteric communication, where a binding event at one site on a protein influences the activity at a distant site, is a key regulatory mechanism in many protein complexes. nih.govnih.gov While detailed allosteric mechanisms in frx B protein are not elucidated, in the broader family of ferredoxin-dependent enzymes, the binding of ferredoxin can induce conformational changes in the enzyme that modulate its catalytic activity. This ensures that the enzyme is active only when its electron donor is available.

Ligand-Induced Conformational Changes in Ferredoxin-Type Proteins

The binding of ligands, including cofactors and other proteins, can induce significant conformational changes in proteins, which are often central to their function. biorxiv.orgfrontiersin.org For ferredoxin-type proteins, the primary "ligand" in a functional sense is the electron itself, which leads to a change in the redox state of the iron-sulfur cluster.

Binding Site Dynamics upon Ligand/Cofactor Interaction

The active site of ferredoxins is the iron-sulfur cluster, which is coordinated by cysteine residues from the polypeptide chain. nih.gov The binding and release of an electron to this cluster can lead to subtle but significant changes in the geometry of the cluster and the positions of the coordinating cysteine residues. These changes in the active site can, in turn, alter the surface properties of the ferredoxin, influencing its interaction with partner proteins. mdpi.com

The dynamics of the polypeptide chain surrounding the iron-sulfur cluster are also crucial for function. nih.gov Flexibility in certain regions of the protein may be necessary to facilitate the interaction with various redox partners and to accommodate the conformational changes that occur upon electron transfer.

Allosteric Transitions Modulating Ferredoxin-Type Protein Activity

The activity of ferredoxin-type proteins, namely their ability to donate or accept electrons, is modulated by their interaction with other proteins. The binding of a reduced ferredoxin to its target enzyme can be considered an allosteric event that activates the enzyme. khanacademy.org For example, the binding of reduced ferredoxin to FNR facilitates a conformational change in the reductase that allows for the efficient binding and reduction of NADP+. researchgate.net This represents a form of allosteric regulation where the "effector" (reduced ferredoxin) binding to one site (the ferredoxin-binding site) modulates the catalytic activity at another site (the NADP+ binding and reduction site).

Computational Approaches to Ferredoxin-Type Protein Structural Prediction and Dynamics

Computational methods have become indispensable tools for studying protein structure and dynamics, especially for systems that are difficult to characterize experimentally. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of ferredoxin-type proteins and how this is affected by the redox state of the iron-sulfur cluster. mdpi.com These simulations can reveal the range of motion of different parts of the protein and identify correlated movements that may be important for function. Homology modeling can be used to predict the three-dimensional structure of ferredoxins for which experimental structures are not available, using the known structures of related proteins as templates. researchgate.net

Table 2: Computational Tools in the Study of Ferredoxin-Type Proteins
Computational ApproachApplication to Ferredoxin-Type Proteins
Homology ModelingPrediction of the 3D structure based on the amino acid sequence and known structures of related proteins.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics, flexibility, and the effect of redox changes on the protein structure.
Docking StudiesPredicting the interaction interfaces between ferredoxins and their partner proteins.

Molecular Dynamics Simulations of this compound

A typical MD simulation study on the this compound would involve generating a high-resolution 3D model of the protein, potentially through homology modeling based on known structures of other ferredoxins. This model would then be placed in a simulated physiological environment, including water molecules and ions. The simulation would calculate the forces between all atoms and use these to predict their movements over a specific timescale, often ranging from nanoseconds to microseconds.

The resulting trajectory would be analyzed to extract key information, such as:

Root Mean Square Fluctuation (RMSF): By calculating the fluctuation of each amino acid residue, researchers could identify regions of high flexibility. These flexible loops are often critical for protein function, such as binding to DNA or other proteins.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds throughout the simulation would reveal the stability of secondary structural elements like alpha-helices and beta-sheets and highlight key interactions that maintain the protein's fold.

Interaction with Substrates: If the this compound's interaction with a DNA segment were to be studied, MD simulations could model this complex, revealing the specific amino acid residues involved in binding and the conformational changes that occur upon complex formation.

Such studies on other plant-type ferredoxins have shown that the redox state of the [2Fe-2S] cluster can influence the protein's conformation and dynamics, which would be a critical area of investigation for the this compound. mdpi.com

Predictive Modeling of this compound Structural Flexibility (e.g., B-factor analysis)

Predictive modeling provides a complementary approach to understanding a protein's inherent flexibility. One common method is the analysis of crystallographic B-factors (also known as temperature factors). B-factors from an experimentally determined crystal structure quantify the static and dynamic disorder of each atom. Regions with high B-factors correspond to more flexible parts of the protein.

In the absence of an experimental crystal structure for the this compound, a predicted B-factor profile could be generated from computational models. This can be achieved through:

Normal Mode Analysis (NMA): This method models the protein as a collection of atoms connected by springs and calculates its collective vibrational modes. The low-frequency modes typically represent large-scale conformational changes and can be used to predict B-factors.

Machine Learning Approaches: Modern deep learning models can predict protein flexibility directly from the amino acid sequence or a predicted 3D structure, leveraging vast databases of known protein structures and their dynamic properties. nih.gov

A predictive B-factor analysis for the this compound would be expected to identify flexible loops and terminal regions. For instance, an analysis of Aldose Reductase, another enzyme, utilized B-factor analysis to identify a flexible surface loop critical for its catalytic mechanism. nih.gov For the this compound, this type of analysis could pinpoint regions responsible for interacting with DNA or other regulatory factors. Comparing the predicted B-factors between the apo-protein (without its iron-sulfur cluster) and the holo-protein could also reveal how the cluster stabilizes specific regions of the protein.

Further research employing these computational techniques is essential to move from a static picture of the this compound to a dynamic understanding of its molecular function.

Enzymatic Mechanisms and Catalytic Pathways of Frx B Protein

Substrate Recognition and Binding Kinetics of frx B protein

The primary role of ferredoxins is to accept and donate electrons, meaning their "substrates" are other redox-active molecules. wikipedia.org The recognition and binding are governed by specific protein-protein interactions.

As a ferredoxin-type protein, this compound's specificity for its electron donor and acceptor partners is critical for its function. In photosynthetic organisms, ferredoxins are key players in the ferredoxin/thioredoxin regulatory chain. ebi.ac.ukwikipedia.org The interaction between ferredoxin and its partners, such as ferredoxin-thioredoxin reductase (FTR), is highly specific. wikipedia.org This specificity is determined by complementary surface residues and electrostatic interactions. For instance, the interaction between FTR and reduced ferredoxin is initiated by an attraction between specific lysine (B10760008) and glutamate (B1630785) residues on the respective proteins. wikipedia.org

In the context of the ferredoxin/thioredoxin system, ferredoxin acts as the electron donor to FTR, which in turn reduces thioredoxin. wikipedia.orgnih.gov Thioredoxin then regulates the activity of various enzymes through thiol/disulfide exchange. nih.gov The specificity in these interactions ensures the precise control of metabolic pathways, such as the Calvin Cycle in plants, in response to light availability. wikipedia.org Human mitochondrial ferredoxins (FDX1 and FDX2) also exhibit specificity in their interaction with partners involved in iron-sulfur cluster biosynthesis, with differing binding affinities for the cysteine desulfurase complex. acs.org

Enzyme kinetic parameters such as Kcat (the turnover number) and Km (the Michaelis constant) are crucial for understanding the efficiency and substrate affinity of an enzyme. nih.govwikipedia.org Kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, while Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). wikipedia.org These parameters provide insights into how an enzyme functions within a metabolic pathway and how its activity is regulated. nih.gov

While specific Kcat and Km values for this compound are not available in the public domain, the study of ferredoxin-dependent enzymes reveals the importance of these parameters. For example, in the ferredoxin-NADP+ reductase (FNR) system, steady-state turnover is critically dependent on specific amino acid residues that facilitate the interaction between the enzyme and its substrates. ebi.ac.uk The kinetic parameters for such enzymes can be determined experimentally using techniques like progress curve analysis. scispace.com

Kinetic ParameterSignificance in Enzymatic Reactions
Kcat (Turnover Number) Represents the catalytic efficiency of an enzyme, indicating how many substrate molecules one enzyme molecule can convert per second at saturation.
Km (Michaelis Constant) Reflects the affinity of an enzyme for its substrate. A lower Km indicates a higher affinity.
Kcat/Km Represents the overall catalytic efficiency of an enzyme, taking into account both substrate binding and turnover.

Electron Transfer Mechanisms within this compound Systems

As an iron-sulfur protein, the core function of this compound revolves around electron transfer, which is facilitated by its redox-active cofactors. wikipedia.orgwikipedia.org

The key redox cofactors in ferredoxins are iron-sulfur (Fe-S) clusters. wikipedia.orgwikipedia.org These clusters consist of iron and inorganic sulfur atoms and can exist in various forms, such as [2Fe-2S] and [4Fe-4S] clusters. wikipedia.orgqmul.ac.uk The iron atoms within these clusters can cycle between ferrous (Fe2+) and ferric (Fe3+) oxidation states, allowing the protein to accept and donate single electrons. wikipedia.org The specific type of Fe-S cluster within a ferredoxin determines its redox potential, which ranges from approximately -500 mV to -340 mV, tailoring the protein for specific electron transfer reactions. wikipedia.org

In contrast to ferredoxins, some of their partner enzymes, like ferredoxin-thioredoxin reductase, may utilize flavin cofactors in addition to Fe-S clusters to facilitate the transfer of electrons from a one-electron carrier (ferredoxin) to a two-electron process (disulfide reduction). nih.gov

Type of Fe-S ClusterCommon Function
[2Fe-2S] Found in plant-type ferredoxins, involved in photosynthetic electron transport. wikipedia.org
[4Fe-4S] Common in bacterial-type ferredoxins and can be involved in two-electron transfers. Also found in ferredoxin-thioredoxin reductase. wikipedia.orgwikipedia.orgwikipedia.org
[3Fe-4S] A less common cluster type, sometimes derived from [4Fe-4S] clusters. qmul.ac.uk

The process of electron transfer in enzyme-catalyzed reactions involves the formation of transient mechanistic intermediates and transition states. In the context of ferredoxin-dependent systems, these intermediates are often characterized by changes in the oxidation state of the Fe-S cluster and the bound substrates. For example, in the catalytic cycle of ferredoxin-thioredoxin reductase, an intermediate is formed where the Fe-S cluster is oxidized, and a disulfide bond within the enzyme is broken to create a nucleophilic cysteine residue. wikipedia.org The stabilization of transition states is a key strategy by which enzymes achieve significant rate enhancement. nih.gov While the precise intermediates and transition states for this compound are not known, they would be expected to involve changes in the electronic structure of its Fe-S cluster as it interacts with its electron donor and acceptor.

Regulation of Frx B Protein Expression and Post Translational Control

Transcriptional and Post-Transcriptional Regulation of frx B protein Gene (e.g., frxB gene)

Regulation at the transcriptional and post-transcriptional stages governs the rate at which the frxB gene is transcribed into mRNA and subsequently translated into the this compound. This allows for dynamic control of protein levels in response to various internal and environmental cues.

Promoter Elements and Transcription Factor Binding

Transcriptional regulation of the frxB gene involves specific DNA sequences within the promoter region that serve as binding sites for transcription factors. In photosynthetic organisms like cyanobacteria, the frxB gene is often found as part of a co-transcribed gene cluster, such as ndhL-frxB-ndh6-ndh4L in Plectonema boryanum. fishersci.cametabolomicsworkbench.orgnih.gov Analysis of the upstream region of such clusters has revealed the presence of possible prokaryotic promoter-like sequences, including conserved "-35" and "-10" box elements, which are typical recognition sites for RNA polymerase and associated transcription factors in prokaryotes. fishersci.cametabolomicsworkbench.org These elements play a crucial role in initiating transcription of the frxB-containing operon. While specific transcription factors directly binding to the frxB promoter have not been extensively detailed in the provided sources, the presence of these consensus sequences implies regulation by factors that interact with or recruit the transcriptional machinery. Environmental factors such as light intensity and nitrogen availability are known to influence the expression of genes within the photosynthetic apparatus, and while directly demonstrated for other genes like phycocyanin, similar regulatory networks likely impact frxB expression due to its role in photosynthesis nih.govmetabolomicsworkbench.orgwikipedia.org.

mRNA Stability and Translational Control

Following transcription, the stability of the frxB mRNA molecule and the efficiency of its translation into protein are critical regulatory points. mRNA stability can be influenced by various factors, including the presence of specific sequences within the mRNA itself, binding proteins, and small regulatory RNAs. Translational control mechanisms regulate the rate at which ribosomes synthesize protein from the mRNA template. These can involve the binding of regulatory proteins to the mRNA, modifications of translation factors, or the presence of specific mRNA structures (e.g., G-quadruplexes) that can affect ribosome binding and movement. citeab.comfishersci.camitoproteome.orgmims.comwikipedia.orgwikidata.orgnih.gov While general mechanisms of mRNA stability and translational control are well-established, specific details regarding how these processes regulate frxB gene expression or this compound synthesis are not extensively described in the available literature. However, given that this compound functions within cellular systems, it is subject to the general post-transcriptional regulatory mechanisms present in the organism.

Post-Translational Modifications (PTMs) of this compound

Post-translational modifications (PTMs) are chemical changes that occur to a protein after it has been synthesized. These modifications can profoundly impact a protein's structure, localization, interactions, activity, and stability, thereby expanding the functional diversity of the proteome. americanelements.comgenome.jp While specific PTMs of this compound are not widely documented in the provided search results, general types of covalent modifications are known to regulate protein function and could potentially apply to this compound.

Phosphorylation and Dephosphorylation Events

Phosphorylation is a crucial and reversible PTM involving the addition of a phosphate (B84403) group to specific amino acid residues, typically serine, threonine, or tyrosine, catalyzed by protein kinases. The removal of phosphate groups is carried out by protein phosphatases. Phosphorylation can induce conformational changes in a protein, altering its activity, stability, and interactions with other molecules. This modification plays a central role in numerous cellular signaling pathways and metabolic regulation. Although phosphorylation is a widespread regulatory mechanism, specific instances of this compound phosphorylation or dephosphorylation and their functional consequences are not detailed in the provided sources.

Other Covalent Modifications (e.g., ubiquitination, acetylation)

Beyond phosphorylation, proteins can undergo various other covalent modifications. Acetylation involves the addition of an acetyl group, often to lysine (B10760008) residues, and can affect protein stability, DNA binding, protein-protein interactions, and enzymatic activity. Ubiquitination, the attachment of ubiquitin protein, can target proteins for degradation by the proteasome or regulate their localization and interactions. Other potential modifications include methylation, glycosylation, and lipidation, each with distinct effects on protein function. While these PTMs are common regulatory mechanisms for many proteins, specific evidence for ubiquitination, acetylation, or other covalent modifications of this compound was not found in the provided search results.

Impact of PTMs on this compound Activity and Stability

Based on the known effects of PTMs on other proteins, it can be inferred that if this compound were subject to modifications like phosphorylation, acetylation, or ubiquitination, these could significantly impact its function. Phosphorylation could potentially modulate its electron transfer activity within the ferredoxin-thioredoxin system or alter its interaction with binding partners like ferredoxin and thioredoxin. Acetylation might influence its stability or its ability to interact with other components of the photosynthetic machinery or, in the case of H. pylori, enzymes involved in metronidazole (B1676534) activation. Ubiquitination could potentially regulate the cellular levels of this compound by targeting it for degradation. In H. pylori, mutations in the frxB gene are known to affect the protein's activity and contribute to antibiotic resistance, highlighting the importance of the protein's functional state. While the precise PTMs and their specific impacts on this compound activity and stability require further investigation, the general principles of post-translational control suggest that such modifications could play a role in fine-tuning this compound function in its respective biological contexts.

Allosteric Regulation and Feedback Mechanisms Governing this compound

While allosteric regulation and feedback mechanisms are fundamental processes in controlling protein activity and cellular pathways libretexts.orglumenlearning.com, specific detailed research findings on these regulatory mechanisms directly applied to the this compound were not identified in the provided search results. General principles of allostery involve the binding of an effector molecule at a site distinct from the active site, leading to conformational changes that modulate protein activity libretexts.orgbruker.comgenscript.com. Feedback loops, both positive and negative, are crucial for maintaining homeostasis and fine-tuning signaling pathways lumenlearning.comnih.gov. However, the precise allosteric sites, effector molecules, or feedback loops specifically involving the this compound were not described in the search results.

Metabolite-Mediated Control of this compound

Metabolites can act as allosteric regulators of protein activity, linking metabolic status to protein function nih.govmdc-berlin.deethz.ch. This metabolite-mediated control can influence enzyme activity and gene expression mdc-berlin.de. While this compound is involved in photosynthetic carbon metabolism ontosight.ai, the specific metabolites that might allosterically control its activity were not detailed in the search results. Research on protein-metabolite interactions is an active area, with methods being developed to map these networks ethz.chnih.govuni-greifswald.de. However, data specifically linking metabolites to the allosteric regulation of this compound were not found.

Biological Roles and Physiological Significance of Frx B Protein

Contribution of frx B protein to Photosynthetic Metabolism

A central role of the this compound is its involvement in linking the light-dependent reactions of photosynthesis to the regulation of carbon metabolism. ontosight.ai

Integration into Chloroplast Electron Transport Chains

The this compound is integrated into the regulatory network downstream of the photosynthetic electron transport chain. Ferredoxin, a soluble iron-sulfur protein, accepts electrons from Photosystem I (PSI), the terminal complex of the linear photosynthetic electron transport chain. uniprot.orgnih.gov The this compound then specifically facilitates the transfer of these electrons from reduced ferredoxin to thioredoxin. ontosight.ai This electron flow is crucial for coupling the energy captured from light to the reductive activation of enzymes in the chloroplast stroma. nih.gov

Modulation of Carbon Metabolism Enzymes (e.g., Calvin cycle)

The reduction of thioredoxin, mediated by the this compound, is a key mechanism for modulating the activity of various enzymes involved in photosynthetic carbon metabolism, including those in the Calvin cycle. ontosight.ai The Calvin cycle is a series of biochemical reactions that convert carbon dioxide into glucose using the ATP and NADPH produced during the light-dependent reactions. wikipedia.orgpressbooks.pubkhanacademy.org Many Calvin cycle enzymes, such as fructose-1,6-bisphosphatase (FBPase), sedoheptulose-1,7-bisphosphatase (SBPase), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and phosphoribulokinase (PRK), are regulated by redox changes, specifically through the reduction of disulfide bonds by thioredoxins. nih.gov By providing reducing power to thioredoxins, the this compound indirectly controls the activation state of these enzymes, ensuring that carbon fixation and sugar synthesis are synchronized with light availability. ontosight.ainih.gov

Research findings highlight this regulatory role. Studies in Arabidopsis thaliana have shown that the ferredoxin-thioredoxin pathway, involving components like ferredoxin-thioredoxin reductase (FTR), which is functionally linked to this compound's role in thioredoxin reduction, is essential for the light-dependent reduction and activation of several Calvin cycle enzymes. nih.gov Perturbations in this system can lead to impaired photosynthetic function and chloroplast development. nih.gov

Role of this compound in Cellular Redox Homeostasis

Beyond its direct impact on photosynthesis, the this compound contributes to maintaining cellular redox homeostasis within the chloroplast. ontosight.ai

Scavenging Reactive Oxygen Species and Oxidative Stress Protection

The ferredoxin-thioredoxin system, in which this compound participates, plays a role in protecting the chloroplast against oxidative stress. ontosight.ai Photosynthesis, while essential for energy production, can also lead to the formation of reactive oxygen species (ROS) as byproducts of electron transport. Maintaining a delicate balance between ROS production and detoxification is crucial for preventing oxidative damage to cellular components. nih.govnih.govfrontiersin.org The reduction of thioredoxins by the this compound can influence pathways involved in ROS detoxification, although the direct mechanisms by which this compound contributes to ROS scavenging are often mediated through its downstream effectors, the thioredoxins. The ferredoxin-thioredoxin system helps regulate enzymes that are part of antioxidant defense mechanisms. ontosight.ainih.gov

Maintenance of Thiol-Disulfide Balance

A key aspect of redox homeostasis is the maintenance of the thiol-disulfide balance within proteins. mu.edu.trnih.govnih.govmdpi.com Many protein functions are regulated by the reversible formation and reduction of disulfide bonds between cysteine residues. nih.govmdpi.com Thioredoxins are a family of small proteins that act as disulfide reductases, catalyzing the reduction of disulfide bonds in target proteins using reducing equivalents from NADPH, which are channeled through ferredoxin and the ferredoxin-thioredoxin system. ontosight.ainih.gov By enabling the reduction of thioredoxins, the this compound directly contributes to the reductive cleavage of disulfide bonds in a variety of chloroplast proteins, thereby influencing their activity and maintaining the appropriate thiol-disulfide balance necessary for optimal cellular function. ontosight.ainih.gov This dynamic balance is crucial for protein folding, enzyme activity regulation, and signaling processes. nih.govmdpi.com

This compound in Environmental Adaptation and Stress Responses

The ferredoxin-thioredoxin system, including the this compound, is implicated in the response of photosynthetic organisms to environmental stresses. ontosight.ai Changes in environmental conditions, such as light intensity, temperature, or nutrient availability, can impact photosynthetic electron transport and lead to altered redox states within the chloroplast. frontiersin.orgmdpi.com The this compound's role in regulating the ferredoxin-thioredoxin system allows for the modulation of enzyme activities and redox status in response to these changes, contributing to the organism's ability to adapt and survive under suboptimal or stressful conditions. ontosight.aiaps.org Research on the ferredoxin-thioredoxin system has provided insights into the mechanisms by which plants and algae respond to environmental challenges. ontosight.ai

Detailed Research Findings

Research on this compound and the ferredoxin-thioredoxin system has utilized various organisms and techniques. Early studies identified this compound as a ferredoxin-type iron-sulfur protein in the thylakoid membrane of Chlamydomonas reinhardtii. nih.gov Antibodies raised against conserved regions of putative frx B proteins from land plants detected the protein in chloroplast extracts of spinach and tobacco, confirming its presence in higher plants. nih.gov Sequence analysis of the frxB gene from Plectonema boryanum, a filamentous cyanobacterium, revealed a protein with significant sequence identity to that encoded by liverwort chloroplasts, suggesting evolutionary conservation. oup.com These studies also indicated that the frxB gene is often co-transcribed with other genes involved in electron transport, such as ndh genes encoding components of NADH dehydrogenase. oup.comndl.go.jp

Further research using genetic approaches, such as creating knockout mutants, has demonstrated the essentiality of the ferredoxin-thioredoxin pathway for photosynthesis and chloroplast development. nih.gov Analysis of protein redox states in response to light intensity in wild-type and mutant plants has provided evidence for the role of this system in regulating the reduction of Calvin cycle enzymes. nih.gov

Response to Light Intensity and Quality

In photosynthetic organisms, the ferredoxin-thioredoxin system, which includes the frxB protein, is directly responsive to light availability. Light-driven electron transport leads to the reduction of ferredoxin, which in turn reduces thioredoxin via ferredoxin-thioredoxin reductase ontosight.aiwikipedia.orgnih.gov. While frxB is described as a component of this system, its specific role in responding to variations in light intensity and quality involves facilitating the electron transfer that ultimately modulates the activity of target enzymes ontosight.ai. This modulation ensures that processes like photosynthetic carbon metabolism are regulated according to the energy captured from light ontosight.ai. The system helps optimize photosynthetic processes based on light availability, contributing to the organism's ability to adapt to changing light conditions ontosight.ai.

Potential Roles in Pathogenic Processes (e.g., Helicobacter pylori metronidazole (B1676534) resistance)

Research has identified a potential role for frxB protein in the pathogenicity of Helicobacter pylori, particularly concerning its resistance to the antibiotic metronidazole nih.govacdb.pluswikipedia.orgmims.comfrontiersin.orgjmatonline.comnih.govoup.comwikipedia.org. Metronidazole is a prodrug that requires reductive activation within the bacterial cell to exert its cytotoxic effects frontiersin.orgwikipedia.orgnih.gov. This activation is primarily mediated by nitroreductase enzymes frontiersin.orgnih.gov.

Studies in H. pylori have shown that mutations in the frxB gene, which encodes a ferredoxin-like enzyme, are associated with increased resistance to metronidazole nih.govacdb.pluswikipedia.orgfrontiersin.orgjmatonline.comnih.gov. While mutations in the rdxA gene, encoding an oxygen-insensitive NADPH nitroreductase, are considered the primary mechanism of metronidazole resistance in H. pylori, mutations in frxB (and frxA) can enhance this resistance, particularly when they occur alongside rdxA mutations nih.govacdb.plusmims.comfrontiersin.orgasm.org. Some evidence also suggests that inactivation of frxB can contribute to resistance even in the absence of rdxA mutations jmatonline.com.

The proposed mechanism involves the frxB protein potentially contributing to the reductive processes necessary for metronidazole activation mims.comwikipedia.org. Inactivation of a functional frxB through mutation could lead to a reduced capacity to activate the prodrug, thereby conferring resistance wikipedia.orgjmatonline.com. The synergistic effect observed with rdxA mutations suggests a complex interplay between multiple nitroreductase and ferredoxin-like enzymes in determining the level of metronidazole susceptibility in H. pylori nih.govacdb.plusmims.com.

Research findings indicate that different levels of metronidazole resistance in H. pylori can be associated with the inactivation of genes including frxB, frxA, and rdxA wikipedia.org. This is consistent with the varied minimum inhibitory concentration (MIC) values observed in clinical isolates wikipedia.org.

Summary of frxB Involvement in H. pylori Metronidazole Resistance:

GeneProtein FunctionRole in Metronidazole ResistanceNotes
frxBFerredoxin-like enzymeContributes to resistance; enhances resistance with rdxA mutations. nih.govacdb.pluswikipedia.orgmims.comfrontiersin.orgjmatonline.comnih.govMay contribute to prodrug activation; inactivation confers resistance. wikipedia.orgjmatonline.com
rdxAOxygen-insensitive NADPH nitroreductasePrimary mechanism of resistance. nih.govacdb.pluswikipedia.orgmims.comfrontiersin.orgnih.govasm.orgInvolved in prodrug activation; mutations lead to reduced activation. frontiersin.orgnih.gov
frxANAD(P)H-flavin oxidoreductaseEnhances resistance with rdxA mutations. nih.govacdb.plusmims.comfrontiersin.orgasm.orgMay contribute to prodrug activation. frontiersin.org

This table summarizes the reported associations between mutations in frxB and other related genes and metronidazole resistance in H. pylori based on the provided search results.

Molecular Interactions and Complex Formation of Frx B Protein

Protein-Protein Interaction Networks of frx B protein

The this compound operates within a defined protein interaction network as a key mediator in the ferredoxin-thioredoxin system ontosight.ai. This system constitutes a small, yet critical, network responsible for relaying electron signals to regulate various metabolic processes ontosight.ai. Protein-protein interaction networks in general are fundamental to cellular activities, involving specific interactions between proteins that result in particular biological functions numberanalytics.com. These networks can involve a vast number of interactions within a cell columbia.edunih.gov.

Identification of Direct Binding Partners

Direct binding partners of the this compound identified in the context of the ferredoxin-thioredoxin system are ferredoxin and thioredoxin ontosight.ai. The this compound is specifically involved in accepting electrons from ferredoxin and transferring them to thioredoxin, thereby facilitating the reduction of thioredoxin ontosight.ai. Studies indicate that the structure of the this compound contains specific domains necessary for these interactions ontosight.ai.

Stable vs. Transient Interaction Dynamics

Protein-protein interactions can be broadly categorized as stable or transient numberanalytics.comnih.govsandiego.edu. Stable interactions are long-lasting and often involve proteins that form integral parts of multi-subunit complexes numberanalytics.comnih.gov. Transient interactions, conversely, are typically short-lived and occur dynamically in response to specific cellular signals or events, such as those in signal transduction or metabolic pathways numberanalytics.comnih.govsandiego.edu.

While the search results highlight the direct interaction of this compound with ferredoxin and thioredoxin as part of an electron transfer chain ontosight.ai, the specific dynamics of these interactions (i.e., whether they are stable or transient) are not explicitly detailed for this compound itself in the provided information. However, electron transfer reactions between proteins often involve the formation of transient complexes, as observed in the interaction between ferredoxin and ferredoxin-NADP+ reductase, a related component in electron transfer pathways unizar.es. These transient interactions can be strong or weak and are crucial for a wide range of cellular processes, including metabolic functions thermofisher.comsandiego.edu.

Interaction of this compound with Nucleic Acids (if applicable, e.g., RNA-binding in some contexts)

Based on the available search results focused on the this compound in the context of the ferredoxin-thioredoxin system, there is no direct evidence or mention of this compound interacting with nucleic acids, such as RNA or DNA. While some proteins with similar initialisms like "FRX" (e.g., fragile X protein, FMRP) are known RNA-binding proteins involved in processes like mRNA translation and localization nih.govnih.govmdpi.com, and other proteins are known to bind both DNA and RNA mdpi.com, this function is not attributed to the chloroplast-localized this compound in the provided information.

Formation of Supramolecular Assemblies and Compartmentalization

The function of this compound within the ferredoxin-thioredoxin system implies its participation in organized cellular structures and potentially larger protein complexes.

Recruitment into Multi-Enzyme Complexes

The ferredoxin-thioredoxin system, in which this compound functions, is integral to the regulation of several enzymes involved in photosynthetic carbon metabolism, such as those in the Calvin cycle ontosight.ai. This suggests that the components of the ferredoxin-thioredoxin system, including this compound, are functionally linked to or recruited into multi-enzyme complexes that carry out these metabolic pathways. The system effectively translates an electron signal from ferredoxin into a thiol signal via thioredoxin, which then modulates the activity of target enzymes ontosight.aiwikipedia.org. This regulatory role positions this compound as a participant in or modulator of larger enzymatic assemblies within the chloroplast.

Compound Names and PubChem CIDs

Evolutionary Biology and Comparative Genomics of Frx B Protein Homologs

Phylogenetic Analysis and Conservation of frx B protein Domains

Phylogenetic analysis of this compound sequences and their homologs reveals its evolutionary history and relationships within broader protein families, such as bacterial ferredoxins and components of respiratory complexes. These analyses typically involve comparing amino acid sequences to infer evolutionary relationships and reconstruct phylogenetic trees nih.govh-its.org. Studies have shown that the frxB gene is often part of a conserved gene cluster with ndh genes in cyanobacteria and chloroplasts, and phylogenetic analyses of these clusters support their evolutionary relationship oup.comsaitama-u.ac.jpnagoya-u.ac.jp. The this compound from Plectonema boryanum, a filamentous cyanobacterium, shows significant sequence identity (66%) to its counterpart in liverwort chloroplasts, indicating a degree of conservation across diverse photosynthetic lineages oup.com.

Identification of Conserved Motifs and Residues

A key aspect of this compound conservation lies in the presence of conserved motifs, particularly those involved in coordinating iron-sulfur clusters. Bacterial ferredoxins, to which this compound shows homology, are characterized by specific patterns of cysteine residues that bind to [4Fe-4S] centers oup.comexpasy.orgebi.ac.uk. The sequence of this compound from Plectonema boryanum contains two clusters of cysteine residues with a pattern typical of bacterial ferredoxins that chelate two [4Fe-4S] clusters oup.com. These conserved cysteine patterns are essential for the protein's function in electron transfer. Conserved domains databases, such as NCBI's CDD and InterPro, provide models and profiles for identifying these conserved iron-sulfur binding domains in protein sequences ebi.ac.uknih.govnih.gov.

Divergence of this compound Family Members Across Species

Despite the conservation of critical functional motifs, this compound sequences exhibit divergence across different species. The degree of sequence identity can vary between organisms, as seen in the comparison between the cyanobacterial and liverwort frx B proteins oup.com. This divergence can reflect the evolutionary distance between species and potential adaptations to specific cellular or environmental contexts. Analyzing the patterns of amino acid substitutions across different frx B homologs can help identify regions or residues that have experienced different selective pressures during evolution elifesciences.org.

Gene Duplication and Functional Diversification of this compound Paralogs

Gene duplication is a significant evolutionary mechanism that can lead to the expansion of gene families and the functional diversification of paralogous genes nih.govutah.eduunl.edu. While the immediate paralogs of this compound are not explicitly detailed in the search results, the presence of frx B homologs in different cellular locations (chloroplasts and mitochondria) nih.gov suggests potential ancient duplication events followed by divergence and adaptation to distinct functional roles within different energy-converting pathways. The conserved clustering and co-transcription of frxB with ndh genes in cyanobacteria and chloroplasts oup.com might represent a case where gene duplication and subsequent co-evolution have maintained or refined a specific functional module. Functional diversification of proteins can occur through changes in sequence, expression patterns, or interactions with other molecules nih.govnih.govbiorxiv.org.

Adaptive Evolution of this compound in Diverse Ecological Niches

The presence of this compound in organisms occupying diverse ecological niches, such as free-living cyanobacteria and plants with chloroplasts, suggests that adaptive evolution may have played a role in shaping its sequence and function. Proteins involved in essential processes like electron transport and energy metabolism are subject to selective pressures related to the organism's environment and lifestyle researchgate.netelifesciences.orgbiorxiv.org. While specific examples of adaptive evolution in this compound were not prominently featured in the search results, the general principles of adaptive evolution, including changes in protein sequence to optimize function in a particular environment, are applicable elifesciences.org. The distinct metabolic requirements and environmental conditions faced by cyanobacteria and plants could have driven adaptive changes in their respective frx B proteins.

Horizontal Gene Transfer Events Involving this compound Genes

Horizontal gene transfer (HGT), the transfer of genetic material between organisms other than through vertical inheritance, is a significant evolutionary force, particularly in prokaryotes researchgate.netnih.govnih.govlibretexts.orgwikipedia.org. Given that this compound is found in cyanobacteria, the endosymbiotic ancestors of chloroplasts, HGT could have played a role in the evolutionary history and distribution of frxB genes. The presence of bacterial-type ferredoxin domains in this compound supports its prokaryotic origins oup.comexpasy.orgebi.ac.uk. While direct evidence of recent HGT events involving frxB genes was not specifically found, HGT is known to contribute to the genetic diversity and adaptation of bacteria and can involve genes encoding components of metabolic pathways nih.govlibretexts.org. The transfer of genetic material between the endosymbiotic cyanobacterium and the host cell during chloroplast evolution is a form of gene transfer that contributed to the current location and function of proteins like frx B in plant chloroplasts.

Advanced Methodological Approaches in Frx B Protein Research

High-Resolution Structural Biology Techniques

Determining the three-dimensional architecture of frx B protein is fundamental to understanding its function as an electron carrier. High-resolution structural techniques have been pivotal in visualizing the protein and its active [2Fe-2S] cluster.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Parameter Value
PDB ID1A70
OrganismSpinacia oleracea (Spinach)
MutationE92K
MethodX-RAY DIFFRACTION
Resolution1.70 Å
R-Value Work0.182
R-Value Free0.200
Total Structure Weight10.66 kDa
Modeled Residues97

This table summarizes the crystallographic data for the E92K mutant of spinach ferredoxin I. rcsb.org

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying large protein complexes in their near-native state. Cryo-EM has been used to visualize the densities of ferredoxin and its [2Fe-2S] cluster within the structure of a triple complex of plant photosystem I with ferredoxin and plastocyanin. researchgate.net This approach is particularly advantageous for resolving supercomplexes that may be difficult to crystallize, requiring only a moderate binding affinity to achieve high-resolution structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamics and interactions of proteins in solution. oup.com NMR studies on plant ferredoxins have been instrumental in mapping interaction surfaces with their redox partners. For instance, chemical shift perturbation and cross-saturation experiments on maize ferredoxin successfully identified two major interaction sites for sulfite (B76179) reductase, involving acidic patches around Glu-29/Glu-30/Asp-34 and Glu-92/Glu-93/Glu-94. nih.gov

Furthermore, computational analyses based on molecular dynamics (MD) simulations, which are often complemented by NMR data, have been used to study the effects of the active center's reduction on the structure and dynamics of ferredoxin from Chlamydomonas reinhardtii. mdpi.com These studies revealed that while the global conformation does not significantly change upon reduction, the hydrogen-bond network and the compactness of residues surrounding the [2Fe-2S] cluster are affected. mdpi.com This leads to increased flexibility of specific residues, such as Phe61, which is crucial for the interaction between ferredoxin and its target enzymes. mdpi.com

Spectroscopic and Biophysical Characterization of this compound

A variety of spectroscopic and biophysical techniques are employed to characterize the this compound's structural integrity, the properties of its iron-sulfur cluster, and its binding interactions.

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy

UV-visible (UV-Vis) absorption spectroscopy is routinely used to characterize the [2Fe-2S] cluster of ferredoxins. The oxidized form of spinach ferredoxin exhibits characteristic absorption peaks at 274, 325, 420, and 463 nm. Upon reduction, the spectrum changes, showing a marked peak in the UV region at 267 nm, a shoulder at 312 nm, and a broad shoulder between 450 and 470 nm. These spectral features are indicative of the electronic state of the iron-sulfur cluster. researchgate.netacs.org

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, can reveal conformational changes in the protein. Studies on spinach ferredoxin have shown that the emission maximum of the single tryptophan residue (Trp-73) shifts from 325 nm at pH below 6.0 to 342 nm at pH above 7.0. nih.gov This red shift indicates that the tryptophan environment becomes significantly less hydrophobic at higher pH, suggesting a pH-induced conformational change that may be relevant to its interaction with partner proteins in the chloroplast stroma, where pH increases in the light. nih.gov

Circular Dichroism (CD) spectroscopy provides information about the secondary and tertiary structure of the protein, as well as the chirality of the environment around the iron-sulfur cluster. nih.gov In the far-UV region, the CD spectrum of ferredoxin indicates its secondary structure content, which includes both α-helix and β-sheet elements. nih.gov In the near-UV and visible regions, the CD spectrum is sensitive to the structure of the iron-sulfur cluster and its surrounding amino acid side chains. nih.gov Studies on spinach ferredoxin at alkaline pH have used CD to monitor structural alterations in the neighborhood of the cluster. nih.gov

Technique Protein Key Findings
UV-Vis Spectroscopy Spinach FerredoxinOxidized form has peaks at 325, 420, 463 nm; indicative of the [2Fe-2S] cluster state.
Fluorescence Spectroscopy Spinach FerredoxinpH-dependent shift in Trp-73 emission (325 nm at pH <6 to 342 nm at pH >7) reveals conformational changes. nih.gov
Circular Dichroism Spinach FerredoxinReveals structural integrity of the protein moiety and microenvironment of the iron-sulfur cluster. nih.gov

This table summarizes key findings from spectroscopic characterization of spinach ferredoxin.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful technique for quantifying the thermodynamics of binding interactions. wikipedia.orgmalvernpanalytical.com ITC has been used to study the interaction between maize ferredoxin and ferredoxin-NADP+ reductase (FNR). The binding was found to be an entropy-driven process, with NADP(H) allosterically reducing the affinity between the two proteins. nih.gov This regulatory mechanism is thought to be important for the efficient functioning of the FNR reaction cycle. nih.gov

Interacting Proteins Technique Thermodynamic Parameters Dissociation Constant (Kd)
Maize FNR + Maize FerredoxinITCΔH > 0, ΔS > 0 (Entropy-driven)Varies with NADP(H) concentration

This table presents thermodynamic data for the interaction between maize FNR and ferredoxin as determined by ITC. nih.gov

Surface Plasmon Resonance (SPR) is another real-time, label-free technique for studying molecular interactions. While specific SPR studies on this compound are not detailed in the available literature, it is a widely used method for determining the kinetics (association and dissociation rates) and affinity of protein-protein interactions and would be a suitable method for further investigating the binding of this compound to its various physiological partners on the thylakoid membrane.

Genetic Engineering and Mutagenesis Strategies for this compound

Genetic engineering and site-directed mutagenesis are indispensable tools for probing the structure-function relationships of this compound. pnas.orgnih.gov By altering specific amino acid residues, researchers can investigate their roles in cluster stability, redox potential, and interaction with other proteins. kaist.ac.kr

The crystallization of the E92K mutant of spinach ferredoxin is a prime example of how mutagenesis can be insightful. rcsb.orgresearchgate.net This single amino acid substitution not only provided a structural explanation for its reduced activity but also facilitated crystallization, which had not been achieved for the wild-type protein under the same conditions. researchgate.net This suggests that surface-exposed residues can play a critical role in crystal packing.

Furthermore, site-directed mutagenesis studies on maize ferredoxin confirmed the importance of the acidic patches identified by NMR for the interaction with sulfite reductase. nih.gov Mutating the glutamic acid residues in these regions additively decreased the ability of the ferredoxin to bind to and transfer electrons to the reductase, providing strong evidence for the functional significance of these interaction sites. nih.gov

The broader field of chloroplast genetic engineering offers the potential for in vivo studies of this compound. This technology allows for the stable integration and expression of transgenes within the chloroplast genome, which can be used to study the effects of frx B mutations in a native context or to engineer plants with altered electron transport properties for agricultural improvement. nih.govnih.govcd-genomics.com

Site-Directed and Random Mutagenesis for Structure-Function Studies

Site-directed and random mutagenesis are powerful techniques to elucidate the relationship between the structure of a protein and its function. While specific published mutagenesis studies on the this compound are limited, these methods are widely applied to other ferredoxins and iron-sulfur proteins in chloroplasts to understand their mechanisms.

Site-directed mutagenesis allows for the precise alteration of specific amino acid residues. ebi.ac.uk In the context of the this compound, this could be used to investigate the roles of the conserved cysteine residues that are essential for ligating the [2Fe-2S] iron-sulfur cluster. nih.gov By substituting these cysteines with other amino acids, researchers can assess their importance for cluster stability and electron transfer activity. For instance, studies on other ferredoxins have shown that such mutations can abolish the protein's function. nih.gov

Random mutagenesis, on the other hand, involves creating a library of random mutations throughout the gene. This approach is useful for identifying novel residues that are critical for protein function or stability, which may not be obvious from the protein's structure alone. rice.edu A hypothetical application to the frxB gene could involve screening for mutants with altered photosynthetic efficiency under specific conditions, thereby identifying key residues for its interaction with other proteins in the electron transport chain.

Table 1: Hypothetical Site-Directed Mutagenesis Targets in this compound

Target ResidueRationale for MutagenesisPredicted Outcome
Cysteine (conserved)Ligates the [2Fe-2S] clusterLoss of iron-sulfur cluster and inactivation of the protein
Acidic patch residuesPotential interaction site with partner proteinsAltered binding affinity to electron acceptors/donors
Surface-exposed hydrophobic residuesPossible role in protein-protein interactions or membrane associationModified interaction with other proteins or thylakoid membrane

Gene Knockout/Knockdown and Overexpression Systems

To understand the physiological role of the this compound in vivo, researchers can utilize gene knockout, knockdown, and overexpression systems. Specific studies on the frxB gene are not extensively documented, but the effects of manipulating the expression of other chloroplast ferredoxins provide insights into the potential outcomes.

Overexpression: Conversely, overexpressing the frxB gene can reveal whether its amount is a limiting factor in certain metabolic pathways. For example, overexpression of a ferredoxin in Chlamydomonas reinhardtii has been shown to enhance tolerance to heat stress by improving the scavenging of reactive oxygen species (ROS). nih.gov This indicates that increasing the levels of this compound might enhance the plant's resilience to environmental stressors.

Table 2: Expected Phenotypes from Manipulating frxB Gene Expression

Genetic ModificationExpected PhenotypeRationale
Knockout/KnockdownReduced growth rate, lower photosynthetic efficiency, potential light sensitivityImpaired electron flow from photosystem I to various metabolic pathways. nih.gov
OverexpressionEnhanced tolerance to oxidative stress, potentially increased photosynthetic capacity under certain conditionsIncreased capacity for electron distribution and ROS scavenging. nih.gov

'Omics' Technologies Applied to this compound Research

'Omics' technologies provide a global view of the molecular landscape of a cell or organism, offering a powerful approach to understanding the context in which the this compound functions.

Proteomics for Identifying this compound Interaction Partners and PTMs

Proteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), is a key technique for identifying proteins that interact with the this compound. mdpi.com By tagging the this compound and pulling it down from chloroplast extracts, researchers can identify its binding partners, which could include photosystem I components, ferredoxin-NADP+ reductase, and other enzymes involved in nitrogen and sulfur assimilation. nih.gov The thylakoid lumen and stroma are complex environments, and proteomic studies have begun to map the proteins within these compartments, providing a list of potential frx B interactors. nih.govmdpi.com

Furthermore, mass spectrometry can identify post-translational modifications (PTMs) on the this compound. nih.gov PTMs such as phosphorylation, acetylation, and glutathionylation are known to regulate the activity and interactions of other chloroplast proteins, including ferredoxins and their partner enzymes. nih.govpnas.org Identifying PTMs on the this compound would provide crucial insights into how its function is regulated in response to changing environmental conditions.

Transcriptomics and Metabolomics for Pathway Analysis

Transcriptomics (RNA-Seq) and metabolomics can be used to analyze the broader physiological consequences of altered this compound levels. By comparing the global gene expression profiles (transcriptome) and metabolite profiles (metabolome) of a frxB knockout or overexpression line with a wild-type plant, researchers can infer the pathways in which this compound is involved. nih.govfrontiersin.org

For example, if a frxB mutant shows changes in the expression of genes related to nitrogen assimilation and a corresponding change in the levels of amino acids, it would provide strong evidence for the role of frx B in supplying electrons for this process. unavarra.es Integrated 'omics' approaches have been successfully used to study the effects of knocking out other chloroplast proteins, revealing complex regulatory networks. semanticscholar.org

In Silico Approaches for this compound Analysis

Computational, or in silico, methods are increasingly used to predict and analyze protein functions and interactions, complementing experimental approaches.

Protein-Protein Interaction Prediction Algorithms

Various algorithms can predict potential protein-protein interactions (PPIs) based on different types of data, including protein sequence, structure, and co-expression data. biorxiv.org For the this compound, these algorithms could be used to generate a list of candidate interacting partners. For example, docking simulations can model the physical interaction between frx B and other proteins with known structures, such as ferredoxin-NADP+ reductase, to predict the binding interface and affinity. researchgate.net These computational predictions can then guide the design of targeted experimental validations, such as site-directed mutagenesis or co-immunoprecipitation.

Enzyme Kinetics and Metabolic Flux Modeling

Enzyme Kinetics

The study of enzyme kinetics is fundamental to understanding the catalytic mechanism of a protein, its role in metabolism, and how its activity is controlled. wikipedia.orgwikipedia.org For a protein like frx B, which is involved in electron transfer, kinetic analysis would focus on its interaction with redox partners and the rate at which it can accept and donate electrons.

Key kinetic parameters for enzymes include the Michaelis constant (K_m) and the maximum velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for its substrate. V_max is the maximum rate of reaction when the enzyme is saturated with the substrate.

Research Findings in Ferredoxin-Type Proteins:

Table 1: Illustrative Kinetic Parameters for Ferredoxin-Dependent Electron Transfer (Note: This table is representative of data for ferredoxin-type proteins and not specific to this compound due to a lack of available data.)

Enzyme SystemSubstrateK_m (µM)V_max (µmol e⁻/min/mg protein)
Spinach Ferredoxin-FNRFerredoxin2.5150
Cyanobacterial Ferredoxin-FNRFerredoxin5.1220

Metabolic Flux Modeling

Metabolic flux modeling is a powerful computational approach used to quantify the flow of metabolites through a metabolic network. nih.gov For a protein like frx B, which is part of the photosynthetic electron transport chain, metabolic flux analysis can help elucidate its quantitative contribution to pathways such as carbon fixation and nitrogen assimilation.

Flux Balance Analysis (FBA) is a common technique that uses a stoichiometric model of metabolism to predict the distribution of metabolic fluxes that optimize a particular cellular objective, such as biomass production. nih.gov By integrating experimental data, such as proteomics and metabolomics, with these models, researchers can gain a more accurate understanding of cellular metabolism under different conditions.

Application to Chloroplast Metabolism:

In the context of chloroplasts where frx B is expressed, metabolic flux modeling could be used to:

Quantify the distribution of electrons from the photosynthetic light reactions to various downstream pathways.

Identify bottlenecks in metabolic pathways that involve ferredoxin-dependent reactions.

Table 2: Example of Metabolic Flux Distribution in a Plant Chloroplast Model (Note: This table is a simplified representation of flux data that could be obtained from a metabolic model and is not specific to this compound.)

Metabolic PathwayFlux (relative units)
Photosynthetic Electron Transport100
Calvin-Benson Cycle60
Nitrogen Assimilation25
Sulfate Assimilation10
Other Reductive Processes5

Theoretical Frameworks and Hypotheses in Frx B Protein Biology

Enzyme Kinetic Models Applied to frx B protein Systems

Enzyme kinetics provides a quantitative framework for understanding the rate and mechanism of enzyme-catalyzed reactions. Given the role of this compound in electron transfer, which is a form of enzymatic activity, enzyme kinetic models are applicable to studying its function. While specific detailed enzyme kinetic data or models solely focused on this compound were not extensively detailed in the provided search results, the principles of enzyme kinetics, such as Michaelis-Menten kinetics, can be employed to characterize its interaction with its substrates, ferredoxin and thioredoxin.

Applying enzyme kinetic models would involve measuring the rate of electron transfer catalyzed by this compound under varying concentrations of its substrates. Parameters such as the Michaelis constant (Km), representing the substrate concentration at half maximum velocity, and the maximum reaction velocity (Vmax) could be determined. These parameters provide insights into the affinity of this compound for its substrates and its catalytic efficiency. More complex kinetic models could be used to investigate aspects like reversible or irreversible interactions, or the effects of potential inhibitors or activators on this compound activity. Data required for such modeling would include initial reaction velocities measured across a range of substrate concentrations under controlled conditions.

Evolutionary Models Explaining this compound Functional Specialization

The evolutionary history of this compound offers insights into its current functional specialization. The presence of the frxB gene in chloroplast genomes and its bacterial ferredoxin-like nature suggest an origin linked to the endosymbiotic event that gave rise to chloroplasts from cyanobacteria. Evolutionary models can be applied to analyze the sequence conservation and divergence of this compound across different species, from cyanobacteria to algae and plants.

Models of protein evolution, including phylogenetic analysis and studies of positive or purifying selection, can help explain how this compound has maintained or specialized its function in electron transfer within the evolving ferredoxin-thioredoxin system. The conservation of cysteine residues involved in chelating [4Fe-4S] clusters across different organisms highlights the evolutionary pressure to maintain this structural feature essential for its function. Furthermore, the co-transcription of frxB with ndh genes in both cyanobacteria and chloroplasts suggests a conserved evolutionary relationship and potential co-evolution of these genes and their protein products, possibly linked to the development of a complex analogous to mitochondrial complex I. Evolutionary models can help to trace the origins and diversification of such gene clusters and infer selective pressures that led to their current organization and function.

Systems Biology Perspectives on this compound Network Integration

Systems biology approaches are crucial for understanding how this compound functions not in isolation, but as an integral part of larger cellular networks. This compound is a key component of the ferredoxin-thioredoxin system, which itself is a regulatory network modulating the activity of numerous enzymes involved in photosynthetic carbon metabolism and oxidative stress responses.

Systems biology perspectives involve mapping the interactions of this compound with other proteins (such as ferredoxin and thioredoxin) and molecules within the chloroplast. Protein-protein interaction networks can illustrate its direct partners and potential transient associations. Integrating this interaction data with information on metabolic pathways and gene regulation can provide a comprehensive view of this compound's role in coordinating cellular activities. For instance, understanding how the electron transfer activity of this compound influences the redox state of thioredoxin, and subsequently the activity of thioredoxin-regulated enzymes, requires a systems-level analysis of the interconnected pathways. The co-transcription with ndh genes also points to potential integration into a larger electron transport or energy conversion complex, which can be investigated using network-based approaches to identify functional modules and key interacting partners.

Novel Hypotheses Regarding Undiscovered this compound Roles or Mechanisms

While the role of this compound in the ferredoxin-thioredoxin system is established, the provided information notes that the specific function of the frxB gene product has not been fully elucidated. This opens the door for novel hypotheses regarding undiscovered roles or mechanisms of this compound.

Future Directions and Unanswered Questions in Frx B Protein Research

Elucidating Uncharacterized frx B protein Homologs and Their Functions

While the this compound's function within the ferredoxin-thioredoxin system is established in certain organisms like Chlamydomonas reinhardtii and tobacco, the landscape of its homologs across diverse species, particularly in less-studied photosynthetic organisms and other domains of life, remains largely unexplored ontosight.ai. Future research needs to focus on identifying and characterizing these uncharacterized this compound homologs. This involves employing comparative genomics and bioinformatics to predict potential homologs and subsequently using molecular and biochemical techniques to validate their expression, localization, and functional roles. Understanding the evolutionary conservation and divergence of this compound function will provide insights into the adaptation of photosynthetic organisms to various environmental niches and potentially uncover novel regulatory mechanisms. Research into uncharacterized protein homologs in general is an active area, as seen in studies identifying such proteins in various organisms u-psud.frkegg.jp.

Deeper Understanding of this compound Regulatory Cascades

The this compound acts within the ferredoxin-thioredoxin system to regulate enzymes, particularly those in photosynthetic carbon metabolism ontosight.ai. However, the intricate details of the regulatory cascades in which this compound participates are not fully deciphered. Future studies should aim to map the complete network of protein-protein interactions involving this compound and its downstream targets. This includes identifying novel interaction partners and understanding the dynamic nature of these interactions under varying light conditions and environmental stresses. Furthermore, investigating the upstream signals and regulatory proteins that control frxB gene expression and this compound activity will be crucial for a complete picture of its regulatory role. Research into regulatory cascades in other biological systems highlights the complexity and importance of understanding these networks nih.govnih.govresearchgate.netresearchgate.netmdpi.com.

Development of Advanced Tools for In Vivo this compound Activity Monitoring

Current methods for studying protein activity often involve in vitro assays or indirect measurements in vivo. To gain a deeper understanding of this compound function in its native cellular environment, there is a need for the development of advanced tools for real-time, in vivo monitoring of this compound activity. This could involve genetically encoded biosensors that report on the redox state changes mediated by this compound or techniques that allow for the visualization and quantification of its interactions with target proteins within living cells. Such tools would enable researchers to observe the dynamic regulation of this compound activity in response to rapid environmental changes and developmental cues. The development of tools for in vivo protein monitoring is an active area of research, with new biosensors and techniques being explored for various proteins utoronto.caplos.orgnih.govsjtu.edu.cn.

Integrative Multi-Omics Studies to Decipher this compound’s System-Level Impact

The this compound operates within a complex cellular system, influencing not only photosynthetic carbon metabolism but also potentially impacting other metabolic pathways and cellular processes through its role in redox regulation ontosight.ai. Future research should leverage integrative multi-omics approaches, combining transcriptomics, proteomics, metabolomics, and potentially other omics layers, to understand the system-level impact of this compound. By analyzing how changes in frxB expression or this compound activity correlate with alterations in the transcriptome, proteome, and metabolome, researchers can gain a holistic view of the pathways and processes influenced by this compound. This will help to identify previously unknown functions and regulatory connections. Multi-omics studies are increasingly being used to understand complex biological systems youtube.comnih.govmdpi.comdiva-portal.orgbiorxiv.org.

Data tables presenting correlations between this compound levels/activity and the abundance of transcripts, proteins, or metabolites identified through multi-omics analyses would be essential for illustrating these system-level impacts.

Exploring the Applicability of this compound Insights to Biotechnological Applications (e.g., enhancing photosynthetic efficiency)

Given the this compound's central role in regulating photosynthetic carbon metabolism, a deeper understanding of its function holds potential for biotechnological applications, particularly in improving photosynthetic efficiency in plants and algae. Future research can explore strategies to manipulate frxB gene expression or engineer this compound to optimize electron transfer and enzyme regulation under specific environmental conditions. This could lead to the development of crops or microalgae with enhanced carbon fixation rates and improved biomass production. Research into the biotechnological applications of photosynthetic organisms and their components, including efforts to enhance photosynthetic processes, is an ongoing area of investigation oup.commdpi.comnih.govfrontiersin.orgmrs-j.org.

While specific data tables related to these future directions for this compound are not available in the current search results, future research in these areas would likely generate data that could be presented in tables. Examples include tables detailing identified this compound homologs and their characteristics, lists of interacting proteins, data from in vivo sensor experiments, and comprehensive multi-omics datasets.

Q & A

Q. Methodological Approach :

  • Utilize enzyme-linked immunosorbent assay (ELISA) with optimized protocols. Key steps include:
    • Sample Preparation : Dilute samples in appropriate buffers to avoid matrix interference. For values exceeding the standard curve, perform serial dilutions .
    • Controls : Include positive/negative controls and spike-and-recovery experiments to validate accuracy.
    • Technical Precision : Minimize cross-contamination via tip changes between reagents and ensure complete buffer removal during washes .
  • Alternative methods: Western blotting with validated antibodies or mass spectrometry for post-translational modification analysis.

Q. Data Consideration :

MethodSensitivityThroughputKey Limitation
ELISAHigh (pg/mL)HighAntibody specificity critical
Western BlotModerateLowSemi-quantitative
Mass SpectrometryVery HighLowCost and expertise required

What experimental strategies are recommended for classifying Frx B into protein families or functional groups?

Q. Basic Research :

  • Sequence Homology : Use BLAST/Pfam to identify conserved domains. Pair with structural prediction tools (AlphaFold) to infer function .
  • Functional Annotation : Cross-reference with databases like UniProt or InterPro for conserved motifs (e.g., catalytic sites) .

Q. Advanced Research :

  • Phylogenetic Analysis : Compare Frx B orthologs across species to identify evolutionary conserved functions. Address challenges in cross-species knowledge transfer by integrating functional assays (e.g., knock-out models) .

How can contradictory data on Frx B's functional roles be resolved?

Q. Methodological Framework :

  • Meta-Analysis : Systematically review studies to identify variables (e.g., cell type, assay conditions). Use statistical tools (e.g., random-effects models) to account for heterogeneity.
  • Experimental Validation : Design orthogonal assays (e.g., co-immunoprecipitation for protein interactions vs. CRISPR-based functional screens) .

Case Example :
If studies report conflicting subcellular localization, employ confocal microscopy with tagged Frx B and compartment-specific markers.

What computational approaches are effective for predicting Frx B's interaction networks?

Q. Advanced Methodology :

  • Machine Learning : Train models on FAIR-compliant datasets (Findable, Accessible, Interoperable, Reusable) using features like sequence embeddings, structural data, and expression profiles .
  • Cross-Species Integration : Use transfer learning to apply knowledge from well-characterized homologs (e.g., yeast Frx proteins) to human Frx B .

Q. Validation :

  • Compare predictions with experimental data (e.g., yeast two-hybrid screens) and refine models iteratively.

How should researchers design a hypothesis-driven study on Frx B's role in disease mechanisms?

Q. Experimental Design :

  • Hypothesis Framing : Use "how" or "why" questions (e.g., "How does Frx B modulate oxidative stress in neurodegenerative pathways?"). Avoid descriptive "what" questions .
  • Model Systems : Prioritize physiologically relevant models (e.g., patient-derived iPSCs or transgenic mice) over immortalized cell lines.
  • Controls : Include isogenic controls (e.g., Frx B knock-out vs. wild-type) and account for batch effects in multi-omic studies .

What are best practices for ensuring reproducibility in Frx B studies?

Q. Key Steps :

  • Protocol Standardization : Pre-register methods (e.g., on protocols.io ) and detail buffer compositions, incubation times, and instrument settings .
  • Data Transparency : Share raw data (e.g., sequencing files, gel images) in repositories like Zenodo or Figshare, adhering to FAIR principles .

How can ethical considerations be integrated into clinical studies involving Frx B?

Q. Guidelines :

  • Participant Selection : Clearly define inclusion/exclusion criteria (e.g., Frx B expression levels in target tissues) and obtain informed consent for biospecimen use .
  • Data Anonymization : De-identify genomic and clinical data to comply with GDPR/HIPAA regulations.

What advanced techniques address low Frx B abundance in proteomic studies?

Q. Methodology :

  • Immunoaffinity Enrichment : Use antibody-coated magnetic beads for pre-analytical concentration .
  • Signal Amplification : Employ tyramide-based amplification in immunofluorescence or proximity ligation assays.

Limitation : Risk of non-specific binding; validate with Frx B-deficient controls.

How to formulate a research proposal targeting Frx B's mechanistic studies?

Q. Proposal Structure :

  • Intellectual Merit : Link Frx B’s unresolved functions to broader biological pathways (e.g., redox regulation).
  • Broader Impacts : Propose translational applications (e.g., Frx B as a biomarker for early disease detection) .
  • Resource Justification : Identify institutional resources (e.g., cryo-EM facilities, biobanks) critical for success.

What statistical methods resolve variability in Frx B expression data across experiments?

Q. Approach :

  • Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or total protein quantification for Western blots.
  • Batch Correction : Apply ComBat or surrogate variable analysis (SVA) to adjust for technical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.